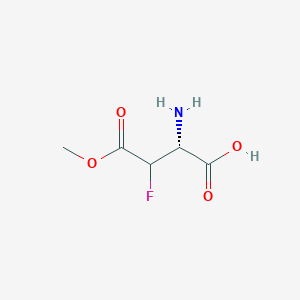
3,4-Dichloro-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a sulfonamide group attached to the benzene ring. This compound is known for its diverse applications in various fields, including pharmaceuticals, chemistry, and industrial processes .
Méthodes De Préparation
The synthesis of 3,4-Dichloro-5-sulfamoylbenzoic acid typically involves several steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzoic acid.
Sulfonation: The 3,4-dichlorobenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3,4-Dichloro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dichloro-5-sulfamoylbenzoic acid has several scientific research applications:
Pharmaceuticals: It is used as a reference material in pharmaceutical research and quality control.
Analytical Chemistry: The compound is employed in method development for qualitative and quantitative analyses.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
3,4-Dichloro-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but different positional isomers of chlorine atoms.
4-Chloro-3-sulfamoylbenzoic acid: Lacks one chlorine atom compared to this compound.
2,4-Dichloro-5-sulfamoylsalicylic acid: Contains an additional hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H5Cl2NO4S |
|---|---|
Poids moléculaire |
270.09 g/mol |
Nom IUPAC |
3,4-dichloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
Clé InChI |
KZGNROXSHPSJSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)



![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)




![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)

